molecular formula C14H15N B8123876 4-Ethynyl-1-isobutyl-1H-indole

4-Ethynyl-1-isobutyl-1H-indole

Cat. No.: B8123876
M. Wt: 197.27 g/mol
InChI Key: LONAWNSXGXTYEQ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-isobutyl-1H-indole is an indole derivative featuring an ethynyl group at position 4 and an isobutyl substituent at position 1 of the indole scaffold. The isobutyl group, a branched alkyl chain, increases lipophilicity, which may influence solubility and membrane permeability.

Properties

IUPAC Name

4-ethynyl-1-(2-methylpropyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-4-12-6-5-7-14-13(12)8-9-15(14)10-11(2)3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONAWNSXGXTYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-isobutyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-isobutyl-1H-indole and ethynyl magnesium bromide.

    Grignard Reaction: The 4-bromo-1-isobutyl-1H-indole undergoes a Grignard reaction with ethynyl magnesium bromide to form the desired product. The reaction is carried out in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent. The crude product is purified by column chromatography to obtain pure 4-Ethynyl-1-isobutyl-1H-indole.

Industrial Production Methods

Industrial production of 4-Ethynyl-1-isobutyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-isobutyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in dry ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in acetic acid, sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-ethynyl-1-isobutyl-1H-indole-3-carbaldehyde.

    Reduction: Formation of 4-ethyl-1-isobutyl-1H-indole.

    Substitution: Formation of 4-nitro-1-isobutyl-1H-indole, 4-bromo-1-isobutyl-1H-indole, and 4-sulfonyl-1-isobutyl-1H-indole.

Scientific Research Applications

4-Ethynyl-1-isobutyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel organic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-isobutyl-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound may affect signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor-kappa B (NF-κB) pathway. These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position : Unlike Compounds 8–11 (substituents at position 3) and the ester derivative (position 2), 4-Ethynyl-1-isobutyl-1H-indole features modifications at positions 1 and 4. This positional variance impacts electronic distribution and steric interactions .
  • Functional Groups : The ethynyl group distinguishes it from halogenated (Cl, Br, I) or methoxy-containing analogs. Ethynyl’s sp-hybridized carbon enhances rigidity, whereas halogens increase molecular weight and polarizability .

Physicochemical Properties

  • Melting Points : Halogenated derivatives (Compounds 8–10) exhibit higher melting points (>200°C) due to strong intermolecular forces (halogen bonding, π-stacking), whereas methoxy (Compound 11: 159–160°C) and ester analogs (mp unspecified) likely have lower melting points .
  • Lipophilicity : The isobutyl group in the target compound may enhance lipid solubility compared to benzyl (Compounds 8–10) or ester () substituents, influencing bioavailability .

Spectroscopic Signatures

  • NMR : Ethynyl protons (δ ~2.5–3.5) and carbons (δ ~70–90) would differ markedly from halogenated (δ 7.0–8.0 aromatic) or methoxy (δ ~3.8) signals in analogs .

Biological Activity

4-Ethynyl-1-isobutyl-1H-indole is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in fields such as oncology and pharmacology. This article explores the biological activity of 4-Ethynyl-1-isobutyl-1H-indole, detailing its mechanisms of action, effects on various biological systems, and comparisons with related compounds.

Chemical Structure and Properties

4-Ethynyl-1-isobutyl-1H-indole features an ethynyl group at the 4-position and an isobutyl group at the 1-position of the indole ring. The unique structure contributes to its biological activity and reactivity.

Property Value
Molecular Formula C13H13N
Molecular Weight 185.25 g/mol
CAS Number Not available

The biological activity of 4-Ethynyl-1-isobutyl-1H-indole is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in key signaling pathways, such as kinases and proteases.
  • Receptor Binding: It may bind to receptors that modulate cellular responses, influencing pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

These interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that 4-Ethynyl-1-isobutyl-1H-indole exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant inhibitory effects on both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

4-Ethynyl-1-isobutyl-1H-indole has demonstrated potential anti-inflammatory effects in preclinical models. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of 4-Ethynyl-1-isobutyl-1H-indole:

  • Study on Anticancer Mechanisms:
    • A study conducted on human breast cancer cell lines reported that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates through modulation of the MAPK pathway.
  • Antimicrobial Activity Assessment:
    • In a comparative study against common bacterial strains (e.g., E. coli, S. aureus), 4-Ethynyl-1-isobutyl-1H-indole exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Inflammation Model:
    • In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, indicating its efficacy in reducing inflammation.

Comparison with Similar Compounds

To understand the unique properties of 4-Ethynyl-1-isobutyl-1H-indole, it is useful to compare it with other indole derivatives:

Compound Structure Biological Activity
4-Ethynyl-1-methyl-1H-indoleEthynyl at position 4Moderate anticancer activity
4-Ethynyl-1-phenyl-1H-indoleEthynyl at position 4Stronger antimicrobial properties
4-Ethynyl-1-benzyl-1H-indoleEthynyl at position 4Enhanced anti-inflammatory effects

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